5-Methoxy-2-phenoxybenzoic acid

Vue d'ensemble

Description

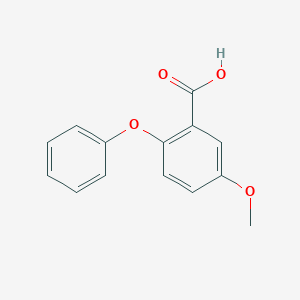

5-Methoxy-2-phenoxybenzoic acid is an organic compound with the molecular formula C14H12O4 It is a derivative of benzoic acid, featuring both methoxy and phenoxy substituents

Méthodes De Préparation

5-Methoxy-2-phenoxybenzoic acid can be synthesized through several methods. One common synthetic route involves the Ullmann condensation of 2-chloro-5-methoxybenzoic acid with phenol. This reaction typically requires a copper catalyst and a base such as potassium carbonate. The reaction is carried out under reflux conditions, often in a solvent like amyl alcohol . Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .

Analyse Des Réactions Chimiques

5-Methoxy-2-phenoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or phenoxy groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide

Applications De Recherche Scientifique

5-Methoxy-2-phenoxybenzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and materials.

Mécanisme D'action

The mechanism of action of 5-Methoxy-2-phenoxybenzoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

5-Methoxy-2-phenoxybenzoic acid can be compared with other similar compounds, such as:

2-Methoxy-5-phenoxybenzoic acid: This compound has a similar structure but with different positions of the methoxy and phenoxy groups, leading to different chemical and biological properties.

Phenolic compounds: These compounds, which include a phenol moiety, share some chemical properties with this compound but differ in their specific substituents and activities.

Carboxylic acids: As a member of the carboxylic acid family, this compound shares common properties with other carboxylic acids, such as acidity and the ability to form esters.

Activité Biologique

5-Methoxy-2-phenoxybenzoic acid (MPBA) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of MPBA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Synthesis and Characterization

MPBA can be synthesized through various chemical pathways, typically involving the reaction of phenolic compounds with carboxylic acids. The characterization of MPBA is generally performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Biological Activity

The biological activity of MPBA has been explored in several studies, highlighting its potential in various therapeutic areas:

Antimicrobial Activity

MPBA exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. In vitro studies have demonstrated that MPBA has a minimum inhibitory concentration (MIC) that is competitive with other known antimicrobial agents .

Antitumor Effects

Studies have shown that MPBA may possess antitumor properties. It has been observed to induce apoptosis in cancer cell lines, suggesting a potential mechanism involving the modulation of apoptotic pathways. Specifically, MPBA has been linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins in treated cells .

Analgesic Activity

MPBA has also been evaluated for its analgesic properties. A series of derivatives synthesized from 2-phenoxybenzoic acid were tested for pain relief efficacy, with some derivatives showing promising results comparable to standard analgesics .

The mechanisms underlying the biological activities of MPBA are multifaceted:

- Apoptosis Induction : MPBA appears to induce apoptosis through the activation of caspases and modulation of mitochondrial membrane potential. This pathway is crucial in cancer therapy as it can lead to the selective elimination of malignant cells .

- Cell Cycle Arrest : Research indicates that MPBA can cause cell cycle arrest at specific phases, particularly G1 phase, which prevents cancer cell proliferation .

- Gene Expression Modulation : MPBA influences the expression levels of genes involved in drug metabolism and apoptosis. For instance, it has been shown to affect the expression of NAT1 and NAT2 genes, which are critical for drug metabolism in humans .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of MPBA demonstrated its effectiveness against resistant strains of bacteria. The results indicated that MPBA could serve as a potential candidate for developing new antibiotics, especially against multidrug-resistant organisms .

Case Study 2: Cancer Treatment

In a preclinical trial involving various cancer cell lines, MPBA was administered at varying concentrations. The findings revealed a dose-dependent increase in apoptosis markers among treated cells compared to controls. This suggests that MPBA could be further developed as an adjunct therapy in cancer treatment regimens .

Propriétés

IUPAC Name |

5-methoxy-2-phenoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-17-11-7-8-13(12(9-11)14(15)16)18-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGNEJMCZRGTGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476023 | |

| Record name | Benzoic acid, 5-methoxy-2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577973-42-3 | |

| Record name | Benzoic acid, 5-methoxy-2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.